Rescue Activity in DHFR-Inhibited Systems: Folinic Acid vs. Folic Acid
In the presence of the DHFR inhibitor methotrexate, folic acid is functionally inactive due to its absolute dependence on DHFR for conversion to active folates, whereas folinic acid (leucovorin) bypasses DHFR and provides direct rescue activity [1]. The clinical consequence of this mechanistic difference is that folinic acid is the standard-of-care rescue agent for high-dose methotrexate toxicity, while folic acid offers no benefit in this setting [2].
| Evidence Dimension | DHFR-Dependent Activation Requirement |
|---|---|
| Target Compound Data | No DHFR reduction required; directly active as 5-formyl-THF. |
| Comparator Or Baseline | Folic Acid: Requires DHFR-mediated reduction to THF. |
| Quantified Difference | Qualitative functional difference in DHFR-inhibited states; folic acid inactive. |
| Conditions | Biochemical pathway analysis; clinical context of methotrexate therapy. |
Why This Matters
Procurement of folinic acid over folic acid is non-negotiable for methotrexate rescue protocols; folic acid substitution constitutes a medication error with potential for severe toxicity.
- [1] TGA (Therapeutic Goods Administration). Folate and folic acid for use in listed medicines. Australian Government, Department of Health. 2022. View Source
- [2] Tulane University School of Medicine. Methotrexate Pharmacology. PharmWiki. 2024. View Source
